molecular formula C11H14N2O B3050128 1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- CAS No. 2380-88-3

1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl-

Cat. No.: B3050128
CAS No.: 2380-88-3
M. Wt: 190.24 g/mol
InChI Key: RLDFVSFNVOLFEU-UHFFFAOYSA-N
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Description

1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- is a compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is of significant interest due to its structural similarity to serotonin, a crucial neurotransmitter in the human body. The presence of the aminoethyl side chain and the hydroxyl group on the indole ring contributes to its unique chemical properties and biological activities .

Preparation Methods

The synthesis of 1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which starts with phenylhydrazine and an aldehyde or ketone. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and rearrangement to yield the indole structure .

Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the indole core. These methods often provide high yields and selectivity, making them suitable for industrial production .

Chemical Reactions Analysis

1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the indole ring can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

    Acylation and Alkylation: The aminoethyl side chain can undergo acylation and alkylation reactions to form various derivatives.

Scientific Research Applications

1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in the development of pharmaceuticals and agrochemicals.

    Biology: Due to its structural similarity to serotonin, it is used in studies related to neurotransmitter function and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects in treating neurological disorders, such as depression and anxiety, by modulating serotonin receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- involves its interaction with serotonin receptors in the brain. The compound binds to these receptors, mimicking the effects of serotonin and modulating neurotransmission. This interaction can influence mood, cognition, and other physiological processes. The molecular targets include various subtypes of serotonin receptors, such as 5-HT1A, 5-HT2A, and 5-HT3 .

Comparison with Similar Compounds

1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- can be compared with other indole derivatives, such as:

The uniqueness of 1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-aminoethyl)-1-methylindol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13-7-8(4-5-12)10-6-9(14)2-3-11(10)13/h2-3,6-7,14H,4-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDFVSFNVOLFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331546
Record name 1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2380-88-3
Record name 1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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